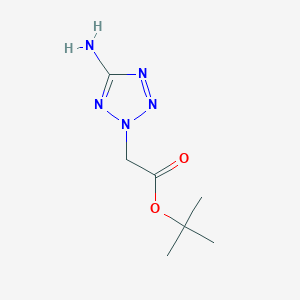

Tert-butyl 2-(5-aminotetrazol-2-yl)acetate

Description

Tert-butyl 2-(5-aminotetrazol-2-yl)acetate is a tetrazole-based compound characterized by a tert-butyl ester group and a 5-amino-substituted tetrazole ring. The tert-butyl group enhances lipophilicity and stability, making this compound valuable in pharmaceutical intermediates and agrochemical synthesis.

Properties

IUPAC Name |

tert-butyl 2-(5-aminotetrazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O2/c1-7(2,3)14-5(13)4-12-10-6(8)9-11-12/h4H2,1-3H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXMDAZSPCOCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1N=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-(5-aminotetrazol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews various studies on its biological effects, mechanisms of action, and applications in research.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an acetate moiety, with a 5-aminotetrazole unit. This structure is notable for its potential interactions with biological systems, particularly due to the presence of the tetrazole ring, which is known for its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of aminotetrazoles can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may possess similar antimicrobial capabilities .

Cytotoxic Effects

In vitro studies have shown that aminotetrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds related to 5-aminotetrazole have been reported to induce apoptosis in certain cancer cells, making them candidates for further development as anticancer agents . The mechanism often involves the modulation of cell signaling pathways that control proliferation and survival.

Toxicity Studies

Safety evaluations are crucial for any potential therapeutic agent. This compound has undergone preliminary toxicity assessments. In acute toxicity tests on rats, no significant adverse effects were observed at high doses (up to 2000 mg/kg), indicating a favorable safety profile . Long-term studies also reported no significant changes in hematological or biochemical parameters at lower doses, establishing a No Observed Adverse Effect Level (NOAEL) of 623 mg/kg/day .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The tetrazole moiety can mimic the structure of biologically relevant molecules, allowing it to bind to enzymes or receptors involved in various metabolic pathways. For example, it may inhibit enzymes that are crucial for cell division or survival, leading to cytotoxic effects against cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study examining the antimicrobial properties of aminotetrazoles found that modifications to the tetrazole ring significantly influenced activity against bacterial strains. This compound was included in this analysis, showing promising results against Gram-positive bacteria .

- Cytotoxicity in Cancer Research : In a series of experiments assessing the cytotoxic effects on various cancer cell lines, derivatives of aminotetrazoles including this compound were shown to reduce cell viability significantly at micromolar concentrations. The study highlighted the potential for these compounds in developing new anticancer therapies .

- Toxicological Assessment : Comprehensive toxicity studies revealed that this compound had a low toxicity profile in vivo, supporting its further investigation as a safe therapeutic candidate .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Tert-butyl 2-(5-aminotetrazol-2-yl)acetate and its derivatives have been investigated for their antimicrobial properties. The tetrazole ring is known for its biological activity, and compounds containing this moiety have shown efficacy against various pathogens. A study highlighted the potential of tetrazole derivatives to act as broad-spectrum antibiotics, with specific compounds demonstrating activity against both gram-positive and gram-negative bacteria .

1.2 Anticancer Properties

Research indicates that tetrazole derivatives can exhibit anticancer activity. The incorporation of the 5-aminotetrazole moiety into drug candidates has been associated with enhanced potency against certain cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro, suggesting a promising avenue for developing new anticancer therapies .

1.3 Neurological Applications

The unique properties of tetrazoles make them suitable candidates for treating neurological disorders. Some studies have explored their potential in modulating neurotransmitter systems, which could lead to advancements in therapies for conditions like epilepsy and anxiety disorders . The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.

Synthesis and Chemical Applications

2.1 Synthetic Pathways

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of the tetrazole ring. Recent advancements in synthetic methodologies have utilized bismuth salts as catalysts to facilitate these reactions, resulting in high yields and selectivity .

2.2 Coordination Chemistry

The compound has also been explored in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes can exhibit interesting electronic and photophysical properties, making them suitable for applications in sensors and catalysis .

Energetic Materials

3.1 Explosive Applications

Given the nitrogen-rich nature of tetrazole derivatives, this compound is being investigated as a potential component in high-energy materials such as explosives and propellants. Its stability and energy density make it a candidate for formulations requiring a controlled release of energy .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Tetrazole vs. Benzoxazole : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate incorporates a benzoxazole ring, which enhances π-π stacking interactions in biological targets, contributing to its reported antimicrobial activity . In contrast, the absence of benzoxazole in the target compound may reduce such interactions but improve metabolic stability due to the tetrazole’s resistance to hydrolysis.

- Amino Group Positioning: The 5-amino substitution on the tetrazole ring differentiates the target compound from analogs like tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, where the amino group is on the acetate backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.